molecular formula C12H18N6O4 B2553550 N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine CAS No. 714285-83-3

N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine

Cat. No. B2553550
CAS RN: 714285-83-3
M. Wt: 310.314
InChI Key: XQDQWAAEQFZMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine" is a derivative of glycine, which is an amino acid involved in various biochemical processes. The structure of the compound suggests that it is a modified nucleobase with a nitropyrimidin ring and a piperidine substituent, which could potentially interact with metal ions and participate in complex formation.

Synthesis Analysis

The synthesis of related Ni(II) complexes with glycine derivatives has been reported, where the key step involves the formation of an amid bond between o-aminobenzophenones and (S)-N-benzylproline . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities with the reported glycine derivatives.

Molecular Structure Analysis

The molecular structure of similar compounds has been studied, revealing that the C-nitroso fragments exhibit almost equal C-N and N-O bond lengths, indicating a degree of resonance within the nitroso group . The presence of very short intermolecular O-H...O hydrogen bonds suggests strong hydrogen bonding potential, which could influence the compound's reactivity and interactions with other molecules or metal ions.

Chemical Reactions Analysis

The reactivity of a similar compound with various metal ions, including Fe(II), Co(II), Ni(II), Cd(II), and Hg(II), has been investigated . The study focused on the formation of complex species in aqueous media, which were characterized by various spectroscopic methods. This suggests that the compound may also form complexes with metal ions, which could be relevant for its potential applications in coordination chemistry or as a ligand in metalloproteins.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine" are not directly reported, the properties of structurally related compounds can provide insights. For instance, the determination of N-terminal amino acids in proteins using fluoro-nitropyridines indicates that nitropyridyl derivatives can be hydrolyzed and estimated spectrophotometrically . This could imply that the compound may also be amenable to similar analytical techniques, which would be useful for its characterization and quantification in various contexts.

Scientific Research Applications

Determination of N-terminal Amino Acids in Proteins

A novel procedure for determining N-terminal groups in peptides and proteins involves reacting free amino groups with fluoro-nitropyridines, resulting in nitropyridyl amino acids. These derivatives offer a method for quantitatively estimating amino acids like proline and glycine as N-terminal residues, showcasing a technique relevant for analyzing protein structure and function (Signor et al., 1969).

Synthesis of Fluorescent Amino Acids and Peptides

N-(2-Pyridyl) derivatives of glycine and other amino acids were synthesized for use as fluorescence-labeled amino acids, enabling the creation of N-terminal fluorescence-labeled peptides. This study highlights the use of modified amino acids for enhancing the spectroscopic analysis of peptides, valuable for research in proteomics and molecular biology (Mega et al., 1988).

Fluorogenic Labeling for Amino Acid Neurotransmitters

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) was characterized as a fluorogenic labeling reagent for the analysis of amino acid neurotransmitters, allowing for high-speed, online assays. This application is crucial for neuroscience research, providing a method for the in vivo analysis of neurotransmitter dynamics (Klinker & Bowser, 2007).

Transformation of Amino Acids in Oxidation Processes

The study of amino acids' transformation in sulfate radical oxidation processes uncovers the formation of nitrophenolic byproducts, relevant for understanding the environmental impact of amino acid derivatives and their potential in wastewater treatment technology (Dong et al., 2022).

properties

IUPAC Name

2-[[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4/c1-7-3-2-4-17(6-7)11-9(18(21)22)10(13)15-12(16-11)14-5-8(19)20/h7H,2-6H2,1H3,(H,19,20)(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDQWAAEQFZMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.